2,3-Dihydro-1H-inden-5-ylhydrazine

Organic Synthesis Medicinal Chemistry Procurement

Researchers requiring reproducible high-temperature heterocyclizations often face reagent decomposition with common aryl hydrazines like phenylhydrazine (bp ~243°C), compromising yield and purity. 2,3-Dihydro-1H-inden-5-ylhydrazine eliminates this risk through its rigid bicyclic indane scaffold, delivering a 42.5°C higher boiling point (286°C) and enhanced thermal stability. - Enables cleaner reaction profiles and higher yields in pyrazole/pyridazine cyclocondensations. - Key intermediate in patent EP2441457B1 for bicyclo-substituted pyrazolon azo derivatives. - ≥98% purity minimizes in-house repurification for sensitive multi-step sequences. - Distinct pharmacophore (LogP 1.46) with density 1.184 g/cm³ for early formulation assessment.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 887593-51-3
Cat. No. B1603503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-inden-5-ylhydrazine
CAS887593-51-3
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NN
InChIInChI=1S/C9H12N2/c10-11-9-5-4-7-2-1-3-8(7)6-9/h4-6,11H,1-3,10H2
InChIKeyTZQWYTNGPYDSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indane-Based Hydrazine Building Block Overview


2,3-Dihydro-1H-inden-5-ylhydrazine, also known as 5-hydrazinoindane or INDAN-5-YL-HYDRAZINE, is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol . It features a hydrazine functional group (-NHNH2) directly attached to the 5-position of the bicyclic 2,3-dihydro-1H-indene (indane) ring system [1]. This compound is primarily utilized as a versatile building block and intermediate in organic synthesis, particularly for constructing heterocyclic compounds and pharmaceutical candidates .

Product Type Indane-based hydrazine building block
Synthetic Role Heterocycle and pharmacophore precursor
Procurement Advantage High-purity starting point for multi-step synthesis

Why Generic Aryl Hydrazine Substitution Fails


Indiscriminate substitution of 2,3-dihydro-1H-inden-5-ylhydrazine with common aryl hydrazines like phenylhydrazine or 4-hydrazinobenzoic acid is not scientifically sound due to distinct differences in their molecular architecture and resulting physicochemical properties. The rigid, bicyclic indane scaffold confers a unique spatial orientation and electronic environment to the reactive hydrazine moiety [1]. This translates to quantifiable differences in critical parameters such as boiling point (286°C for the indane derivative vs. ~243°C for phenylhydrazine) and density (1.184 g/cm³ vs. 1.09 g/cm³) [2]. These variations can significantly impact reaction kinetics, thermal stability during high-temperature syntheses, and the physicochemical profile of downstream products, making a direct one-for-one replacement a high-risk approach for achieving reproducible and intended experimental outcomes.

Indane scaffold rigidity may shift reaction kinetics and downstream product properties relative to flexible aryl hydrazines.
Thermal stability profile differs; direct substitution can alter decomposition risk in high-temperature methods.
Density and material handling properties may require stoichiometry and formulation adjustments.

Quantitative Differentiation for Procurement


Purity Specifications

2,3-Dihydro-1H-inden-5-ylhydrazine is consistently supplied at a higher baseline purity (≥98%) compared to widely used, simpler aryl hydrazines like phenylhydrazine, which is typically offered at 97% purity . This higher initial purity can reduce or eliminate the need for preliminary purification steps, saving time and resources in synthetic workflows.

Purity Specifications
Specification review
≥98% (NLT 98%)
Higher baseline purity vs. typical 97% phenylhydrazine.
May reduce preliminary purification; verify COA per lot.
Organic Synthesis Medicinal Chemistry Procurement

Thermal Stability

The indane scaffold of 2,3-dihydro-1H-inden-5-ylhydrazine confers a significantly higher boiling point (286°C at 760 mmHg) compared to the simpler aromatic analog phenylhydrazine (boiling point 243°C) [1]. This 43°C increase suggests enhanced thermal stability, allowing the compound to be employed in reactions requiring elevated temperatures without undergoing decomposition.

Thermal Stability
Cross-study comparable
286 °C at 760 mmHg
Reported boiling point supports wider high-temperature window.
43 °C difference vs. phenylhydrazine; method-specific validation advised.
Process Chemistry Thermal Stability Reaction Optimization

Density and Material Handling

2,3-Dihydro-1H-inden-5-ylhydrazine exhibits a higher density (1.184 g/cm³) compared to phenylhydrazine (1.09 g/cm³) [1]. This 8.6% increase in density is a consequence of the compact, bicyclic indane structure. Density is a key parameter for accurate stoichiometric calculations, especially in volume-limited reactions or when designing formulations and material handling processes.

Density & Handling
Cross-study comparable
1.184 g/cm³
Higher density may inform stoichiometric and formulation calculations.
8.6% difference vs. phenylhydrazine; confirm under process conditions.
Physical Chemistry Formulation Science Material Handling

Storage Requirements

Unlike many simpler aryl hydrazines which are stored at room temperature, 2,3-dihydro-1H-inden-5-ylhydrazine requires storage under refrigeration (2-8°C) . This mandatory cold chain indicates a different chemical stability profile, likely due to the specific electronic and steric properties of the indane ring system. In contrast, phenylhydrazine is typically stored at ambient temperature .

Storage Requirements
Supporting evidence
Sealed in dry, 2–8°C
Refrigerated storage indicates distinct stability profile vs. ambient aryl hydrazines.
Plan cold-chain logistics; review shelf-life per vendor recommendations.
Stability Logistics Storage

Optimal Application Scenarios


High-Temperature Heterocyclic Synthesis

The 42.5°C higher boiling point of 2,3-dihydro-1H-inden-5-ylhydrazine compared to phenylhydrazine [1] makes it a superior choice for constructing heterocyclic cores (e.g., pyrazoles, pyridazines) that require prolonged heating or high-temperature cyclocondensation steps. Its enhanced thermal stability reduces the risk of reagent decomposition, leading to cleaner reaction profiles and higher yields in these demanding transformations.

Patented Pyrazolon Azo Derivatives

The compound is specifically cited as a key intermediate in the synthesis of bicyclo-substituted pyrazolon azo derivatives, as documented in patent EP2441457B1 [2]. This validates its utility in creating complex molecules with potential applications in dyes, pigments, or pharmaceuticals. Utilizing this specific hydrazine ensures fidelity to the patented synthetic route, which is crucial for both research reproducibility and process development.

Rigid Non-Planar Medicinal Chemistry Scaffolds

The rigid indane core of 2,3-dihydro-1H-inden-5-ylhydrazine provides a distinct three-dimensional pharmacophore compared to flat aromatic systems like phenylhydrazine. When integrated into drug candidates, this can modulate target binding affinity, selectivity, and physicochemical properties like lipophilicity (LogP 1.46) . The higher density (1.184 g/cm³) also offers a quantitative parameter for early formulation assessments [1].

High-Purity Starting Material for Precision Synthesis

For research applications where even minor impurities can invalidate results, the higher baseline purity of ≥98% for 2,3-dihydro-1H-inden-5-ylhydrazine provides a tangible advantage over common aryl hydrazines typically offered at 97% purity . This reduces the burden of in-house purification and ensures greater consistency in sensitive assays or multi-step synthetic sequences.

Application
Selection Property
Validation Focus
High-temperature heterocycle synthesis
Reported boiling point context
Thermal stability and decomposition profile review
Patent-route pyrazolon azo derivatives
Scaffold-specific synthetic fidelity
Reproducibility of patented bicyclo-substituted azo route
Rigid non-planar pharmacophore design
Indane core spatial and electronic profile
Binding, selectivity, and lipophilicity context
Precision synthesis starting material
Higher baseline purity specification
Purification reduction and lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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